molecular formula C7H8N2O5S B13336705 5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13336705
M. Wt: 232.22 g/mol
InChI Key: PMLYJZPBINUXTO-UHFFFAOYSA-N
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Description

5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, and a dioxidotetrahydrothiophenyl group, which adds to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities .

Chemical Reactions Analysis

5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the dioxidotetrahydrothiophenyl group are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:

    N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also features a dioxidotetrahydrothiophenyl group and is studied for its biological activity.

    2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid:

Properties

Molecular Formula

C7H8N2O5S

Molecular Weight

232.22 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O5S/c10-7(11)5-8-6(14-9-5)4-1-2-15(12,13)3-4/h4H,1-3H2,(H,10,11)

InChI Key

PMLYJZPBINUXTO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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